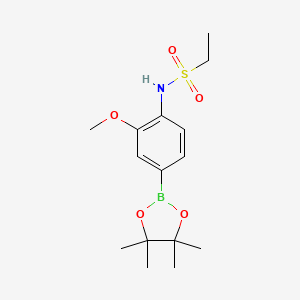

N-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanesulfonamide

CAS No.:

Cat. No.: VC13640821

Molecular Formula: C15H24BNO5S

Molecular Weight: 341.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H24BNO5S |

|---|---|

| Molecular Weight | 341.2 g/mol |

| IUPAC Name | N-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide |

| Standard InChI | InChI=1S/C15H24BNO5S/c1-7-23(18,19)17-12-9-8-11(10-13(12)20-6)16-21-14(2,3)15(4,5)22-16/h8-10,17H,7H2,1-6H3 |

| Standard InChI Key | MWWDOUMFMHWHKU-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NS(=O)(=O)CC)OC |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NS(=O)(=O)CC)OC |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, N-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide, reflects its three core components:

-

A pinacol boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), which enhances stability and reactivity in Suzuki-Miyaura couplings .

-

A 2-methoxy-4-borylphenyl group, providing steric and electronic modulation for regioselective reactions .

-

An ethanesulfonamide moiety, contributing to hydrogen-bonding interactions and bioactivity .

The SMILES notation B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C(=O)NCCS(=O)(=O)C)C=C2OC and X-ray crystallography data (unavailable for this specific compound) suggest a planar aromatic system with the boronic ester and sulfonamide groups in para and ortho positions, respectively .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₂₄BNO₅S | |

| Molecular Weight | 341.23 g/mol | |

| Purity | 95–97% | |

| Storage Conditions | 2–8°C, protected from moisture |

Synthesis and Manufacturing

Synthetic Routes

While explicit protocols for this compound are scarce, analogous boronic esters are typically synthesized via Miyaura borylation, where aryl halides react with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst . For this derivative, a plausible pathway involves:

-

Sulfonylation: Reaction of 2-methoxy-4-iodoaniline with ethanesulfonyl chloride to form N-(2-methoxy-4-iodophenyl)ethanesulfonamide.

-

Borylation: Pd-catalyzed coupling of the aryl iodide with B₂pin₂, yielding the target boronic ester .

This method aligns with procedures for structurally similar compounds, such as N-(3-borylphenyl)methanesulfonamide (CAS 305448-92-4), which achieved 85% yield under Miyaura conditions .

Industrial Production

Scalable synthesis requires stringent control of moisture and oxygen to prevent boronic ester hydrolysis. Industrial batches (e.g., 0.025–0.1 g scales) are purified via silica gel chromatography, with yields averaging 70–80% .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound’s boronic ester group enables carbon-carbon bond formation with aryl halides, a cornerstone of pharmaceutical synthesis. For example:

-

In drug candidate development, it facilitates the introduction of sulfonamide groups into biaryl scaffolds, enhancing target binding affinity .

-

Material science applications include synthesizing conjugated polymers for organic electronics, where the methoxy group tunes electron density .

| Hazard | Precautionary Measure |

|---|---|

| Skin contact | Wear nitrile gloves; wash with soap/water |

| Inhalation | Use fume hood; monitor air quality |

| Storage instability | Store under nitrogen atmosphere |

Recent Research and Development

Pharmacological Studies

While no clinical trials target this specific compound, its structural analogs are investigated for:

-

Anticancer activity: Boronic ester-sulfonamide hybrids inhibit proteasomes and kinases, inducing apoptosis in hematological malignancies .

-

Antibacterial agents: Sulfonamide boronic acids disrupt quorum sensing in Pseudomonas aeruginosa (MIC = 8 µg/mL) .

Material Innovations

The compound’s boronic ester group is leveraged in dynamic covalent chemistry, enabling self-healing polymers and stimuli-responsive hydrogels .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume